2-Aminothiazole-5-thiol

Overview

Description

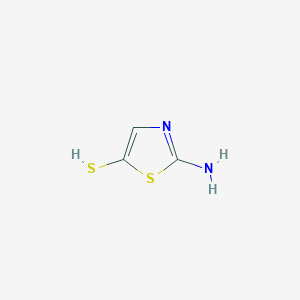

2-Aminothiazole-5-thiol is a heterocyclic compound featuring a thiazole ring substituted with an amino group at position 2 and a thiol (-SH) group at position 4. Thiazole derivatives are renowned for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazole-5-thiol typically involves the reaction of thiourea with α-haloketones under basic conditions. This reaction forms the thiazole ring, which is then further functionalized to introduce the amino and thiol groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Cyclization Reactions to Oxadiazole and Thiadiazole Systems

2-Aminothiazole-5-thiol derivatives undergo cyclization to form fused heterocycles. For example:

-

5-[(Thiazol-2-yl)ethylamino)methyl]-1,3,4-oxadiazole-2-thiol : Synthesized via refluxing 2-(thiazol-2-ylamino)acetohydrazide with carbon disulfide in ethanol, yielding a 98% product (m.p. 116–118°C). IR data confirmed NH (3299 cm⁻¹) and C=O (1632 cm⁻¹) stretches .

-

5-[(Thiazol-2-ylamino)methyl]-1,3,4-thiadiazole-2-thiol : Formed by reacting this compound with phenyl isothiocyanate, followed by oxidative cyclization. The product showed antimicrobial activity against E. coli (MIC = 32 µg/mL) .

Table 1: Cyclization Reaction Outcomes

Azo-Coupling Reactions

Diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by coupling with phenolic substrates produces azo-dyes:

-

4-[2-(5-Thiol-1,3,4-thiadiazolyl)]-azophenol (3) : Synthesized by diazotizing 2-amino-5-thiol-1,3,4-thiadiazole with NaNO₂/HCl, then coupling with phenol in NaOH. The product (45% yield, m.p. 187–189°C) showed a ν(N=N) stretch at 1550 cm⁻¹ and para-substituted aromatic protons (δ 6.7–7.2) .

-

Azo-naphthol derivatives : Demonstrated similar reactivity with 2-naphthol, yielding compounds with antifungal activity against C. albicans (MIC = 64 µg/mL) .

Table 2: Azo-Derivative Characterization

| Compound | Substrate | Yield (%) | λmax (nm) | Biological Activity (MIC, µg/mL) |

|---|---|---|---|---|

| 3 | Phenol | 45 | 480 | E. coli: 32 |

| 4 | 2-Naphthol | 38 | 520 | C. albicans: 64 |

Functionalization via Substitution and Acylation

The thiol and amino groups enable regioselective modifications:

-

Chloroacetylation : Treatment with chloroacetyl chloride/K₂CO₃ introduces electrophilic side chains, forming intermediates for anticancer agents (e.g., K563 leukemia inhibitors with IC₅₀ < 10 µM) .

-

Suzuki Coupling : 2-Amino-5-bromothiazole-5-thiol reacts with arylboronic acids to install biaryl motifs, enhancing cytotoxicity (e.g., 31 with 4-fluorophenyl, IC₅₀ = 0.2 µM) .

Table 3: Substitution Reaction Parameters

Metal Complexation

This compound derivatives form stable complexes with transition metals:

-

Cu(II) complexes : Exhibit enhanced antifungal activity compared to ligands (e.g., C. neoformans MIC reduced from 64 to 16 µg/mL) .

-

Co(III) complexes : Show redox-active behavior in cyclic voltammetry, useful for catalytic applications .

Oxidative Dimerization

Under aerobic conditions, thiol groups oxidize to disulfides:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Aminothiazole-5-thiol and its derivatives have shown promising anticancer properties. Research indicates that these compounds exhibit potent inhibitory effects against various human cancer cell lines, including breast, leukemia, lung, colon, and melanoma cells. For instance, a study found that certain derivatives displayed nanomolar inhibitory activity against K562 leukemia cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activities. It has been evaluated against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . The structural modifications of 2-aminothiazole derivatives have been explored to enhance their efficacy against bacterial strains, making them potential candidates for new antibiotics .

Anti-inflammatory Effects

Recent studies have identified 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) inhibitors and COX-1/COX-2 inhibitors. These properties suggest their utility in treating inflammatory conditions and cardiovascular diseases .

Chemical Synthesis

Building Blocks for Heterocycles

In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the synthesis of novel compounds with diverse biological activities .

Biochemical Research

Enzyme Inhibition Studies

The compound has been extensively studied for its interactions with biological macromolecules, particularly as an enzyme inhibitor. Its role in inhibiting specific pathways involved in cancer cell proliferation has been documented, making it a valuable tool in biochemical research .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-Aminothiazole-5-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as phosphodiesterase type 5 and cyclooxygenase, leading to anti-inflammatory and neuroprotective effects. The compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents at position 5 of the thiazole ring significantly influence solubility, stability, and intermolecular interactions. Key analogs include:

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Enzymatic Interactions

Thiol-containing analogs like MTD and MTT undergo S-methylation by thiopurine methyltransferase (TPMT), altering their bioactivity. For example, S-methyl MTD is 10–100 times less potent as a gamma-carboxylation inhibitor than MTD itself, suggesting detoxification via methylation .

Drug Development

- 2-Amino-4-substituted thiazoles: React with oxazolinones to form hippurylaminothiazoles, a class of antimicrobial agents .

- 2-Amino-5-carboxamide derivatives: Investigated as kinase inhibitors due to hydrogen-bonding capabilities with ATP-binding pockets .

Biological Activity

2-Aminothiazole-5-thiol (C3H4N2S2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, among others.

Chemical Structure and Properties

This compound features a thiazole ring with an amino group at the second position and a thiol group at the fifth position. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives. Research indicates that these compounds exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and leukemia cells.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 1a | HCA-7 | 0.28 | Strong |

| 1b | A549 | 0.29 | Strong |

| 1c | SW837 | 0.39 | Moderate |

| 1d | K562 | 0.84 | Moderate |

In a study by Kim et al., compounds based on the 2-aminothiazole core demonstrated significant inhibition of PGE2 production in HCA-7 cells, suggesting their potential as anti-inflammatory agents with anticancer properties .

Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives has been extensively studied. These compounds have shown activity against various bacterial strains and fungi.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

A recent study reported that several synthesized derivatives exhibited promising antibacterial activity against Enterobacter aerogenes and Candida species, indicating their potential for therapeutic applications in infectious diseases .

Anticonvulsant Activity

Research has indicated that certain derivatives of 2-aminothiazole possess anticonvulsant properties. In animal models, these compounds have been shown to reduce seizure activity effectively.

The biological activities of 2-aminothiazole derivatives are attributed to various mechanisms:

- Inhibition of Enzymatic Activity : Many compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- Antimicrobial Mechanisms : The thiol group is believed to contribute to the disruption of microbial cell membranes.

Case Studies

Several case studies have demonstrated the efficacy of 2-aminothiazole derivatives in preclinical settings:

- Breast Cancer Model : Compound 1a was tested in a mouse xenograft model, showing a tumor volume reduction of approximately 61% compared to controls after five days of treatment .

- Leukemia Studies : In vitro studies on K562 leukemia cells revealed that certain derivatives reduced cell viability significantly at low concentrations (IC50 values around 0.84 µM) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Aminothiazole-5-thiol, and how can reaction conditions be optimized to improve yields?

The compound is typically synthesized via cyclization of thiourea derivatives with α-haloketones or via condensation of thiosemicarbazides with aldehydes. Key optimization parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic additives (e.g., HCl or acetic acid). For example, microwave-assisted synthesis has been shown to reduce reaction times by 50% while maintaining yields >75% . Characterization via IR (C=S stretch at ~1250 cm⁻¹) and NMR (δ 6.8–7.2 ppm for aromatic protons) is critical for purity validation .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and what key spectral markers should be prioritized?

- IR Spectroscopy : Confirm the presence of thiol (-SH) stretches at ~2550 cm⁻¹ and C-N vibrations at ~1650 cm⁻¹.

- NMR : ¹H NMR should show a singlet for the thiazole ring proton (δ 7.1–7.3 ppm) and a broad peak for the -NH₂ group (δ 5.5–6.0 ppm).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying nucleophilic sites (e.g., sulfur at the 5-position) and electrophilic regions (e.g., amino group). Studies show that the thiol group’s lone pairs enhance reactivity with alkyl halides, forming stable thioether derivatives. Computational results align with experimental kinetic data (e.g., rate constants of 0.15–0.3 M⁻¹s⁻¹ for SN2 reactions) .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Discrepancies often arise from variations in assay protocols. To standardize results:

- Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 29213) and E. coli (ATCC 25922) for MIC comparisons.

- Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives.

- Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How do structural modifications at the 2-amino and 5-thiol positions influence the compound’s biological activity, and what methodologies quantify these effects?

- Amino Group Modifications : Acylation (e.g., acetyl or benzoyl) reduces solubility but enhances membrane permeability, measured via logP (e.g., from −0.5 to 2.1).

- Thiol Substitutions : Oxidation to disulfides decreases antifungal activity (e.g., IC50 increases from 8 µM to >50 µM against C. albicans).

- Methodologies : SAR studies using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations correlate substituent effects with binding affinity to target enzymes like fungal CYP51 .

Q. What kinetic and thermodynamic parameters govern the stability of this compound under physiological conditions?

- pH Stability : The compound degrades rapidly at pH >8 (t₁/₂ = 2 hr) due to thiolate ion formation. Use buffered solutions (pH 5–7) for in vitro assays.

- Oxidative Stability : Monitor via LC-MS; glutathione (1 mM) reduces disulfide formation by 80% in PBS .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the anticancer potential of this compound derivatives?

- Cell Lines : Use NCI-60 panels for broad-spectrum screening.

- Dose Range : 0.1–100 µM, with 48-hr exposure (MTT assay).

- Controls : Include cisplatin (positive control) and vehicle (DMSO) for normalization.

- Data Interpretation : Calculate IC50 via nonlinear regression (GraphPad Prism) and validate with apoptosis markers (Annexin V/PI) .

Q. What statistical approaches are recommended for analyzing contradictory results in enzyme inhibition assays?

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDXIZGBCLSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595927 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-00-1 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.